

TTT-3002 comparative IC50 values FLT3 mutants

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Compound Focus: TTT 3002

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Comparative IC₅₀ Data of FLT3 Inhibitors

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for TTT-3002 and other tyrosine kinase inhibitors (TKIs) against various FLT3 mutants. A lower IC₅₀ value indicates greater potency. Data is primarily derived from proliferation assays (e.g., MTT) using engineered Ba/F3 cell lines [1] [2].

Comparison of Inhibitory Potency (IC₅₀) against FLT3 Mutants [1] [2]

FLT3 Mutant	TTT-3002	Lestaurtinib (CEP-701)	Midostaurin (PKC412)	Quizartinib (AC220)	Sorafenib	Gilteritinib	Crenolanib	Ponatinib
FLT3/ITD	0.49 - 0.92 nM	~20 nM	~30 nM	~5 nM	~40 nM	Information Missing	Information Missing	Information Missing
D835Y	Active (Low nM)	Active	~100 nM	Inactive / Resistant	Inactive / Resistant	Information Missing	Active [2]	~200 nM
D835V	Active (Low nM)	Active	Active	Inactive / Resistant	Inactive / Resistant	Information Missing	Active [2]	Information Missing
F691L (in ITD)	< 10 nM	~200 nM	~600 nM	~200 nM	~1500 nM	Information Missing	Inactive / Resistant [2]	~20 nM

- Key Findings:** The data highlights that TTT-3002 is notable for its **picomolar to low nanomolar potency** against the primary FLT3/ITD mutation [3]. It also maintains strong activity against several challenging mutations, including the **D835Y/V activation loop mutations** and the **F691L gatekeeper mutation**, against which many other TKIs (like quizartinib and sorafenib) are ineffective [1] [2].

Detailed Experimental Protocols

The comparative data was generated using standardized, widely accepted experimental methods in leukemia research. Here are the detailed protocols for the key assays cited:

- **Cell Proliferation Assay (MTT Assay)**

- **Purpose:** To determine the IC_{50} for inhibition of cell growth/survival.
- **Method:** FLT3-dependent cells (e.g., Ba/F3 cells transfected with FLT3 mutants or human leukemia cell lines like MV4;11) are seeded in 96-well plates. Cells are cultured in the presence of a concentration gradient of the TKI for 48-72 hours. MTT reagent is added, which is metabolized by viable cells to a colored formazan product. The optical density (OD) is measured at 570 nm, and the IC_{50} is calculated by linear regression analysis relative to dimethyl sulfoxide (DMSO)-treated control cells [3] [1] [4].

- **FLT3 Autophosphorylation Inhibition Assay**

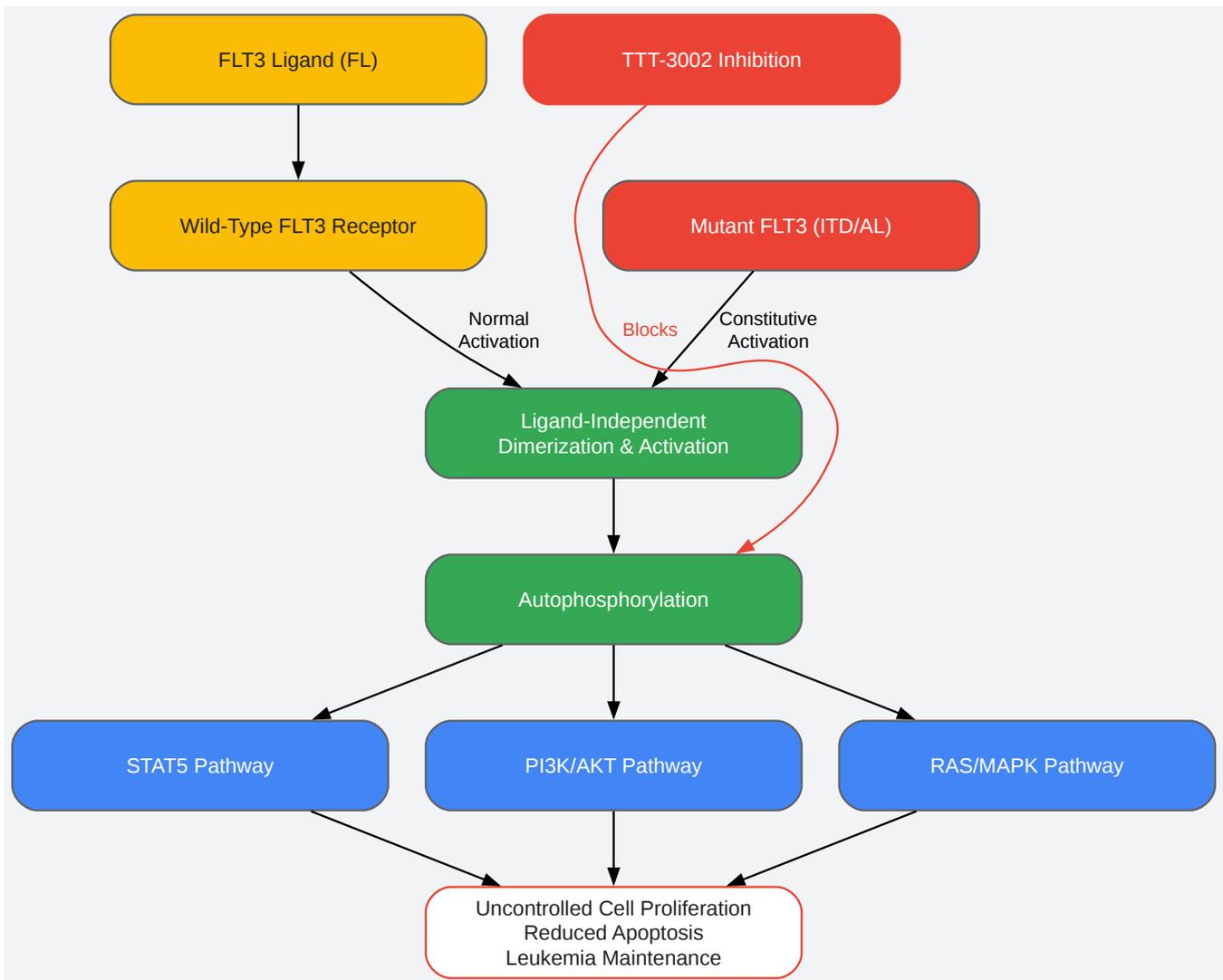
- **Purpose:** To directly measure the inhibition of FLT3 kinase activity by assessing its phosphorylation status.
- **Method:** Cells are treated with the TKI for a short period (e.g., 1-2 hours). Whole-cell extracts are prepared, and FLT3 protein is immunoprecipitated using a FLT3-specific antibody (e.g., S-18). The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody (e.g., 4G10) to detect phosphorylated FLT3. The same membrane is often re-probed for total FLT3 to confirm equal loading. Inhibition is quantified by the reduction in the phospho-FLT3 signal [3] [2].

- **In Vivo Efficacy Studies (Mouse Models)**

- **Purpose:** To evaluate the anti-leukemic effect and toxicity of TTT-3002 in a live animal.
- **Method:** Immunocompromised mice are transplanted with luciferase-expressing leukemia cells (e.g., Ba/F3-F691L/ITD Luc+ cells) via tail vein injection. After engraftment is confirmed (via bioluminescence imaging), mice are treated with the drug (e.g., 6 mg/kg TTT-3002) or vehicle control via oral gavage. Tumor burden is monitored periodically by imaging, and survival is tracked. At endpoint, blood, bone marrow, and organs are analyzed for leukemia burden and histopathology [3] [2].

FLT3 Signaling and TTT-3002 Mechanism

The following diagram illustrates the role of FLT3 mutations in leukemia and the point of inhibition by TTT-3002.



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This diagram shows that constitutive activation of mutant FLT3 drives pro-survival and proliferation signaling. TTT-3002 acts by competitively inhibiting the ATP-binding pocket of FLT3, preventing its autophosphorylation and activation, regardless of whether the mutation is an ITD or a point mutation in the activation loop [3] [2].

Key Considerations for Researchers

- **Overcoming Resistance:** TTT-3002's ability to potently inhibit the **F691L gatekeeper** and **D835** activation loop mutations makes it a promising candidate for overcoming acquired resistance to first- and second-generation FLT3 TKIs like quizartinib and sorafenib [2].
- **Moderate Plasma Protein Binding:** A significant advantage of TTT-3002 is its only **moderate binding to human plasma proteins**. This is a critical pharmacokinetic property, as high plasma protein binding (seen with lestaurtinib) can drastically reduce the fraction of free, active drug available in patients, leading to clinical failure despite potent in vitro activity [2].

- **Potential for Combination Therapy:** Preclinical evidence suggests that FLT3 TKIs can synergize with other agents. For example, combining a FLT3 TKI with the BCL-2 inhibitor venetoclax has been shown to enhance apoptosis in FLT3/ITD leukemia cells through mechanisms involving the pro-apoptotic protein BIM [4]. This represents a promising strategy to enhance efficacy and prevent resistance.

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